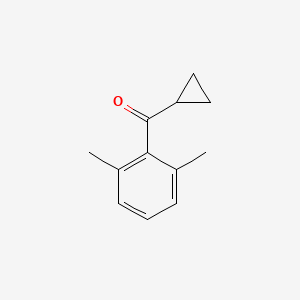

Cyclopropyl 2,6-dimethylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

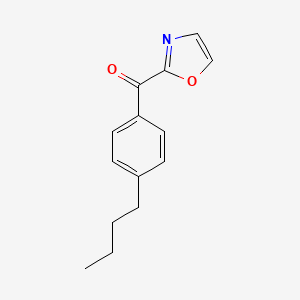

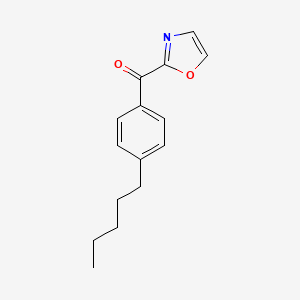

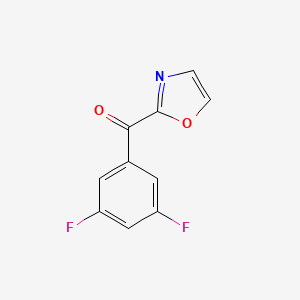

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .

Synthesis Analysis

The synthesis of cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can be challenging due to the complex molecular architectures containing cyclopropanes . A recent study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .Molecular Structure Analysis

The InChI code for Cyclopropyl 2,6-dimethylphenyl ketone is 1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 .Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can undergo SmI2-catalyzed intermolecular radical coupling with alkynes . This process delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2,6-dimethylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 .Applications De Recherche Scientifique

Catalytic Applications : Cyclopropyl ketones, including derivatives like Cyclopropyl 2,6-dimethylphenyl ketone, are used in gold(I)-catalyzed asymmetric cycloaddition reactions. This process efficiently obtains optically active cyclopropyl ketones, which have broad applications in synthesis (Zhang & Zhang, 2012).

Computational Chemistry Studies : Computational studies using density functional theory have been conducted to understand the mechanisms of reactions involving cyclopropyl ketones, such as their cycloaddition with isocyanides (Wu, Xu, & Xie, 2005).

Synthesis of Complex Molecules : Cyclopropyl ketones are key intermediates in forming densely functionalized cyclopentane products, useful in the synthesis of various complex molecules (Liu & Montgomery, 2006).

Photocatalysis Research : The derivatives of cyclopropyl phenyl ketone, including Cyclopropyl 2,6-dimethylphenyl ketone, can be used in photocatalytic systems for initiating formal [3+2] reactions with olefins, leading to the creation of substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

Diels-Alder Reactions : Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, are used in Diels-Alder reactions, exhibiting high reactivity and selectivity, providing a versatile method for creating complex molecular structures (Fisher, Smith, & Fox, 2013).

Solid Acid Catalysis : These ketones have been used in studies related to solid acid catalysts for one-pot acetalization reactions, important in the synthesis of various organic compounds (Thomas, Prathapan, & Sugunan, 2005).

Homogeneous Catalysis : Cyclopropyl ketones are used in homogeneous catalysis, particularly in asymmetric additions and functionalization reactions (Nicolas, Roisnel, Maux, & Simonneaux, 2009).

Ring-Opening Reactions : These compounds are crucial in studying ring-opening reactions, offering insights into reaction mechanisms and pathways (Venkatesh, Ila, Junjappa, Mathur, & Huch, 2002).

Lewis Acid Mediated Reactions : They are involved in Lewis acid-mediated reactions, which is an essential area in organic chemistry for synthesizing various heterocyclic compounds (Yang & Shi, 2005).

Organocatalytic Reactions : Cyclopropyl ketones are used in organocatalytic rearrangements, expanding the scope of hydrogen borrowing catalysis and enabling the formation of complex molecular structures (Zhang et al., 2017).

Safety And Hazards

Orientations Futures

The study of SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .

Propriétés

IUPAC Name |

cyclopropyl-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGJMZINBPMLEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642495 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2,6-dimethylphenyl ketone | |

CAS RN |

870002-28-1 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.